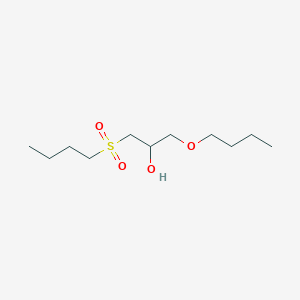
1-Butoxy-3-butylsulfonylpropan-2-ol
Description
1-Butoxy-3-butylsulfonylpropan-2-ol is a synthetic alcohol derivative featuring a propan-2-ol backbone substituted with a butoxy group (-O-C₄H₉) at position 1 and a butylsulfonyl group (-SO₂-C₄H₉) at position 2.
Properties
IUPAC Name |
1-butoxy-3-butylsulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S/c1-3-5-7-15-9-11(12)10-16(13,14)8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKOXHOYHJRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CS(=O)(=O)CCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-butylsulfonylpropan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3-butylsulfonylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or butylsulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various alkylated derivatives
Scientific Research Applications
1-Butoxy-3-butylsulfonylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-butylsulfonylpropan-2-ol involves its ability to adsorb onto surfaces and form a protective film. This property is particularly useful in its application as a corrosion inhibitor. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic surfaces, providing a barrier against corrosive agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 1-Butoxy-3-butylsulfonylpropan-2-ol with analogs from the evidence:
Physical and Chemical Properties
- Polarity and Solubility: The sulfonyl group in the target compound likely increases polarity compared to chloro () or phenylmethoxy () analogs, improving solubility in polar solvents like water or ethanol.
- Reactivity: The butylsulfonyl group may act as a leaving group in substitution reactions, whereas the chloro group in 1-Butoxy-3-chloro-2-propanol is more reactive in SN2 mechanisms . The thiol group in 1-Methoxy-3-sulfanylpropan-2-ol () offers redox reactivity, distinct from sulfonyl derivatives.
- Thermal Stability : Bulky substituents (e.g., phenylmethoxy in ) may reduce thermal stability compared to the target compound’s sulfonyl group, which could stabilize the molecule through resonance .
Research Findings and Data Gaps
- Regulatory Status : Compounds like 1-butoxy-3-(phenylmethoxy)propan-2-ol (registered in 2018, ) suggest regulatory precedents for structurally related alcohols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


